NPY-Y2 Receptor Affinity: 0.428 μM IC₅₀ with >82,000-Fold Selectivity Window Over NPY-Y1 vs. Weaker Cl-Substituted Analog
N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide (SID 17413392; MLS-000581978) exhibits an NPY-Y2 IC₅₀ of 0.428 μM with no measurable NPY-Y1 inhibition up to 35.4 μM, yielding a selectivity ratio exceeding 82,700-fold [1][2]. In contrast, a closely related analog bearing R1 = Phenyl, R2 = CH₃ (MLS-000582311, SID 17413034, ChemBridge 7930722) showed an NPY-Y2 IC₅₀ of 0.298 μM — equipotent within assay error — but exhibited a divergent cytotoxicity and brain penetrance profile (CC₅₀: 67 μM vs. 20.6 μM; brain penetrance: 805 ± 305 ng/mL vs. 395 ± 16 ng/mL) [1]. A more structurally divergent analog with R1 = Phenyl, R2 = Cl but a different regioisomeric configuration (MLS-000582690, SID 17412946) displayed a 8.4-fold weaker NPY-Y2 IC₅₀ of 3.58 μM and increased CC₅₀ to 77.3 μM, demonstrating the critical dependence of potency on precise substitution geometry [1]. This compound was selected as the probe molecule (ML074) from among the arylsulfamoylbenzamide scaffold specifically for its balanced potency-selectivity-cytotoxicity-brain penetrance profile [2].
| Evidence Dimension | NPY-Y2 receptor IC₅₀ (target potency) and NPY-Y1 IC₅₀ (anti-target selectivity) |
|---|---|
| Target Compound Data | NPY-Y2 IC₅₀ = 0.428 μM; NPY-Y1 IC₅₀ > 35.4 μM (selectivity ratio > 82,700-fold). CC₅₀ = 20.6 μM. Brain penetrance = 395 ± 16 ng/mL. |
| Comparator Or Baseline | Comparator 1 (MLS-000582311, R1=Phenyl/R2=CH₃): NPY-Y2 IC₅₀ = 0.298 μM; CC₅₀ = 67 μM; brain penetrance = 805 ± 305 ng/mL. Comparator 2 (MLS-000582690, R1=Phenyl/R2=Cl, different regioisomer): NPY-Y2 IC₅₀ = 3.58 μM; CC₅₀ = 77.3 μM. |
| Quantified Difference | Target compound is equipotent with Comparator 1 but exhibits 3.3-fold higher in vitro cytotoxicity sensitivity (lower CC₅₀) and 2.0-fold lower brain penetrance, indicating a distinct ADME/tox profile. Target compound is 8.4-fold more potent than Comparator 2, demonstrating that the specific 3-chlorophenyl + phenethylsulfamoyl + 4-fluoro substitution pattern is essential for sub-micromolar NPY-Y2 activity. |
| Conditions | NPY-Y2: AID-1272 (in vitro radioligand binding assay); NPY-Y1: AID-1279. Cytotoxicity: CC₅₀ determined in HEK293 cells. Brain penetrance: measured in ng/mL following systemic administration in rodent. |
Why This Matters
For procurement decisions in NPY-Y2 receptor research programs, this compound provides a unique selectivity window of >82,700-fold over NPY-Y1 that is not matched by the closest equipotent analog, which carries divergent cytotoxicity and CNS exposure properties that may confound in vivo experiments.
- [1] NIH Molecular Libraries Program. Table 7(b): SAR Scaffold 2 — Arylsulfamoylbenzamide. NPY-Y2 IC₅₀, NPY-Y1 IC₅₀, CC₅₀, and Brain Penetrance data. View Source
- [2] NIH Molecular Libraries Program. Probe Structure & Characteristics Table: ML074 (CID 2228302 / SID 17413392) as NPY-Y2 selective antagonist probe from the arylsulfamoylbenzamide scaffold. AID-1272, AID-1279, 2010. View Source
